molecular formula C7H13NO2 B3084812 4-Butyl-1,3-oxazolidin-2-one CAS No. 114364-40-8

4-Butyl-1,3-oxazolidin-2-one

Cat. No.: B3084812
CAS No.: 114364-40-8
M. Wt: 143.18 g/mol
InChI Key: XOTKVAZRWPADJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Butyl-1,3-oxazolidin-2-one belongs to the class of oxazolidin-2-ones, five-membered heterocyclic rings which are among the most interesting heterocyclic compounds due to their utility as key synthetic intermediates and pharmaceuticals . The oxazolidin-2-one core serves as a privileged scaffold in medicinal chemistry, most famously exemplified by the antibiotic linezolid, which is active against resistant Gram-positive bacteria like MRSA and VRE by inhibiting bacterial protein synthesis . Beyond their pharmaceutical applications, these compounds are widely used as chiral auxiliaries in asymmetric synthesis. Their structure enables control over stereoselective reactions, such as α-alkylation, by directing incoming electrophiles to a specific face of the molecule . Recent catalytic advances also highlight the potential of related compounds in the sustainable valorization of small molecules like CO2 through cycloaddition reactions with aziridines under mild conditions . As a building block, this compound can be utilized in the development of novel polymers to enhance thermal and mechanical properties, as oxazolidinone entities are known for their good thermal stability . This product is intended for research purposes as a versatile chemical intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-3-4-6-5-10-7(9)8-6/h6H,2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTKVAZRWPADJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1COC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Butyl 1,3 Oxazolidin 2 One and Analogs

Conventional Synthetic Routes and Mechanistic Considerations

Traditional methods for the synthesis of 1,3-oxazolidin-2-ones, including the 4-butyl derivative, have been well-established. These routes often involve the cyclization of β-amino alcohols with a suitable one-carbon (C1) building block. rsc.org

The most common approach to 1,3-oxazolidin-2-one synthesis involves the reaction of a 1,2-amino alcohol with a carbonylating agent. researchgate.net For the synthesis of 4-butyl-1,3-oxazolidin-2-one, the required precursor is (S)-2-amino-1-hexanol.

Phosgene (B1210022) and its Surrogates: Historically, highly toxic reagents like phosgene were used for this transformation. mdpi.comthieme-connect.com However, due to safety concerns, less hazardous phosgene surrogates such as diphosgene and triphosgene (B27547) are now more commonly employed. thieme-connect.comresearchgate.net The reaction proceeds through the formation of a chloroformate intermediate, which then undergoes intramolecular cyclization.

Urea (B33335): The reaction of 1,2-amino alcohols with urea offers a more environmentally benign route to oxazolidinones. google.com This method typically requires heating and can be performed under solvent-free conditions or in a paste medium with microwave irradiation to generate the desired product. organic-chemistry.org

Ammonium (B1175870) Carbonate: Ammonium carbonate is another accessible and safe carbonylating agent for the synthesis of oxazolidinones from 1,2-amino alcohols. researchgate.net

Carbon Dioxide (CO₂): The utilization of CO₂ as a C1 source is an attractive green chemistry approach. sciengine.com Reactions of β-amino alcohols with CO₂ can be catalyzed by various systems, including triphenylstibine oxide, to yield oxazolidinones. sciengine.comscilit.com Dehydration is a critical factor in driving the reaction to completion. sciengine.com

Di-tert-butyl dicarbonate (B1257347) (Boc₂O): Boc₂O is a versatile reagent that can be used for the synthesis of oxazolidin-2-ones from 1,2-amino alcohols. researchgate.netsigmaaldrich.com The reaction is often catalyzed by a base such as 4-(dimethylamino)pyridine (DMAP). sigmaaldrich.comscientificlabs.co.ukresearchgate.net This method involves the formation of an intermediate isocyanate followed by intramolecular cyclization. researchgate.netniscpr.res.in However, in some cases, the yield can be lower compared to other methods. researchgate.net

Table 1: Comparison of Carbonylating Agents for Oxazolidinone Synthesis
Carbonylating AgentTypical Reaction ConditionsAdvantagesDisadvantagesReference
Phosgene Surrogates (e.g., diphosgene)Base (e.g., triethylamine), solvent (e.g., dichloromethane)High reactivityToxicity, poor reproducibility at scale thieme-connect.com
UreaHeating, microwave irradiationLow cost, environmentally benignMay require high temperatures organic-chemistry.org
Carbon Dioxide (CO₂)Catalyst (e.g., triphenylstibine oxide), dehydrationGreen C1 source, atom economicalMay require specific catalysts and conditions sciengine.com
Di-tert-butyl dicarbonate (Boc₂O)Catalyst (e.g., DMAP), mild conditionsVersatile, mild conditionsCan result in lower yields researchgate.netsigmaaldrich.com

The intramolecular cyclization of appropriately substituted amino alcohols is a fundamental strategy for forming the oxazolidinone ring. For instance, N-protected amino alcohols can be converted to their corresponding oxazolidinones. A notable example is the facile cyclization of N-Boc protected phenylglycinol to 4-phenyloxazolidin-2-one, which can occur even at room temperature. orgsyn.org This highlights the propensity of such systems to undergo ring closure. Similarly, N-mesyloxycarbamates can undergo intramolecular C-H amination in the presence of rhodium(II) catalysts to yield oxazolidinones. researchgate.net

Alternative routes to oxazolidinones involve the use of strained three-membered rings like aziridines and epoxides. mdpi.com

Aziridine (B145994) Ring-Opening: The reaction of aziridines with carbon dioxide is a well-established method for synthesizing oxazolidinones. mdpi.comsciengine.com This reaction can be catalyzed by various species, including ionic liquids and metal complexes. sciengine.comrsc.org The cycloaddition of CO₂ to 1-butyl-2-phenylaziridine, for example, can be efficiently catalyzed by ammonium ferrate salts under mild conditions, such as room temperature and atmospheric CO₂ pressure, to produce 3-butyl-5-phenyloxazolidin-2-one with high selectivity. cnr.itunimi.it The mechanism generally involves nucleophilic attack on a carbon of the aziridine ring, leading to ring-opening, followed by reaction with CO₂ and subsequent intramolecular cyclization. unimi.itunimi.it Typically, for 2-substituted aziridines, the nucleophilic attack occurs at the most substituted carbon, leading to 5-substituted oxazolidinones. unimi.it

Epoxide Ring-Opening: The reaction of epoxides with isocyanates is another powerful method for constructing the oxazolidinone ring. mdpi.com This [3+2] coupling reaction can be catalyzed by various systems, including tetraarylphosphonium salts and aluminum complexes. organic-chemistry.orgwhiterose.ac.uk The regioselectivity of the ring-opening is dependent on the substitution pattern of the epoxide. whiterose.ac.uk Additionally, a cascade synthesis of 5-(hydroxymethyl)oxazolidin-2-one (B1589877) has been reported involving the nucleophilic ring-opening of an epoxide with tert-butyl carbonate. acs.org

Ring-Closing Reactions from Substituted Amino Alcohols

Contemporary and Innovative Synthetic Strategies

More recent synthetic methods focus on improving efficiency, atom economy, and catalytic control.

The use of transition metals to catalyze the incorporation of CO₂ into substrates to form oxazolidinones is a rapidly developing field.

Palladium Catalysis: Palladium catalysts have been employed for the ring-opening cyclization of 2-vinylaziridines with CO₂ to afford 5-vinyloxazolidinones. organic-chemistry.org Furthermore, a palladium-catalyzed three-component reaction involving propargylamines, aryl halides, and atmospheric CO₂ has been developed to produce functionalized oxazolidinones. uzh.ch

Copper and Silver Catalysis: Copper(I) and silver(I) catalysts are effective for the synthesis of oxazolidinones from propargylic amines and CO₂ under mild conditions. organic-chemistry.org A dual-component catalytic system of a copper(I) salt and an ionic liquid can promote the conversion of propargyl alcohol, n-butylamine, and CO₂ into 3-butyl-4-methyleneoxazolidin-2-one at room temperature and atmospheric pressure. mdpi.com Silver-catalyzed reactions of propargylic alcohols and primary amines with CO₂ under solvent-free conditions also yield 4-alkylene-1,3-oxazolidin-2-ones in good to excellent yields. rsc.org

Table 2: Examples of Metal-Catalyzed Oxazolidinone Synthesis
Catalyst SystemSubstratesProduct TypeKey FeaturesReference
[TBA][FeBr₄]1-Butyl-2-phenylaziridine, CO₂3-Butyl-5-phenyloxazolidin-2-oneMild conditions (25 °C, 1 atm CO₂) cnr.itunimi.it
CuI / [P₄₄₄₄][Im]Propargyl alcohol, n-butylamine, CO₂3-Butyl-4-methyleneoxazolidin-2-oneRoom temperature, atmospheric pressure mdpi.com
AgOAcPropargylic alcohols, primary amines, CO₂4-Alkylene-1,3-oxazolidin-2-onesSolvent-free, high yields rsc.org
Pd(OAc)₂ / LigandPropargylamines, Aryl Halides, CO₂Functionalized 5-methylene-1,3-oxazolidin-2-onesAtmospheric pressure CO₂, one-pot uzh.ch

Cascade and one-pot reactions offer significant advantages in terms of efficiency and sustainability by reducing the number of purification steps and minimizing waste. 20.210.105

One-Pot Synthesis from Amino Alcohols: An efficient one-pot synthesis of N-aryl oxazolidinones has been developed, which involves the sequential intramolecular cyclization of amino alcohol carbamates followed by a copper-catalyzed cross-coupling with aryl iodides. organic-chemistry.org

Tandem and Cascade Reactions: A one-pot synthesis of 2-oxazolidinones from 1,2-azido alcohols has been reported, proceeding through a phosphazene and isocyanate intermediate upon reaction with triphenylphosphine (B44618) and CO₂. niscpr.res.in Another example involves a tandem aziridine ring opening/oxazolidinone alkylation sequence. semanticscholar.org Cascade reactions, where a series of transformations occur in a single operation, have been utilized in complex molecule synthesis and can be applied to the construction of heterocyclic systems like oxazolidinones. 20.210.105 For instance, a palladium-catalyzed process involving oxidative carbonylation of propargylic amines can lead to 2-oxazolidinone (B127357) derivatives through an auto-tandem catalytic sequence. mdpi.com Furthermore, a one-pot synthesis of 4-substituted 1,2,4-triazolidine-3,5-diones from anilines highlights the power of this approach for creating heterocyclic structures without isolating intermediates. organic-chemistry.org

Hypervalent Iodine Mediated Cyclizations of Allylcarbamates

The use of hypervalent iodine(III) reagents offers a powerful and environmentally benign method for the synthesis of 4-substituted-1,3-oxazolidin-2-ones through the oxidative cyclization of N-allylcarbamates. worktribe.comresearchgate.netnih.gov This methodology is notable for its ability to proceed under mild conditions and its tolerance for a variety of functional groups. researchgate.net The reaction typically involves treating an N-allylcarbamate with a hypervalent iodine reagent, which facilitates an intramolecular cyclization to form the oxazolidinone ring. worktribe.com

Research has demonstrated that a range of N-allylcarbamate substrates can be effectively converted into the corresponding substituted oxazolidinones. worktribe.com The optimization of reaction conditions has been a key focus of these studies. For instance, the choice of solvent and the specific hypervalent iodine reagent can significantly impact the reaction yield. researchgate.net In one study, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent was found to be beneficial. researchgate.net

A significant advancement in this area is the development of an electrocatalytic system. acs.org This protocol uses electricity to drive the iodine(I)/iodine(III) catalytic cycle, generating the necessary hypervalent iodine species in situ. acs.org This approach eliminates the need for chemical oxidants, which reduces chemical waste and aligns with the principles of green chemistry. nih.govacs.org The electrochemical method has been successfully applied to the oxidative cyclization of N-allylic amides to produce dihydrooxazole derivatives and can be scaled up to the gram scale with easy catalyst recovery. acs.org

Table 1: Optimization of Hypervalent Iodine-Mediated Cyclization of an N-Allylcarbamate

EntryIodine(III) ReagentSolventTemperature (°C)Yield (%)
1PhI(OAc)₂DCE2060
2PhI(OAc)₂HFIP2075
3PhI(OAc)₂HFIP5070
4PhI(OCOCF₃)₂HFIP2085

This table is illustrative, based on general findings in the field. researchgate.net

Microwave-Assisted Synthesis for Reaction Time Reduction

Microwave-assisted organic synthesis has emerged as a key technology for accelerating chemical reactions, and its application to the synthesis of oxazolidinones has proven highly effective. mdpi.comnih.gov This technique significantly reduces reaction times, often from hours to minutes, while frequently improving product yields compared to conventional heating methods. mdpi.comnih.gov

The synthesis of 4-substituted oxazolidin-2-ones, including analogs of this compound, from the corresponding amino alcohols and diethyl carbonate or carbon disulfide is a process that benefits greatly from microwave irradiation. mdpi.com For example, the reaction of (1S, 2R)-norephedrine with diethyl carbonate under microwave conditions (135 °C, 145 W) was completed in just 15 minutes. mdpi.com Similarly, other 4-substituted oxazolidin-2-ones and related thiones were prepared in 90 to 120 minutes, a remarkable improvement over traditional methods. mdpi.com

Microwave irradiation has also been successfully employed in the one-pot condensation of α-ketols with isocyanates to form 4-oxazolin-2-ones, which are related heterocyclic structures. researchgate.net This solvent-free condensation provides high yields of the desired products. researchgate.net The efficiency of microwave-assisted synthesis stems from the direct heating of the reactants and solvent, which avoids the slow process of conventional heating and minimizes the decomposition of reagents and products on hot vessel surfaces. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Heterocycles

Compound TypeMethodReaction TimeYield (%)
Benzotriazole DerivativeConventional (Reflux)4 h~70-80
Benzotriazole DerivativeMicrowave (180 W)4 min 30 s~85-95
(4R, 5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-oneConventionalSeveral hoursModerate
(4R, 5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-oneMicrowave (145 W)15 minHigh

Data is compiled from representative examples to illustrate the advantages of microwave-assisted synthesis. mdpi.comnih.gov

Highly Enantioselective and Diastereoselective Methodologies

The development of synthetic routes that afford high levels of stereocontrol is crucial, particularly for producing optically active oxazolidinones for pharmaceutical applications. Several advanced methodologies have been established to achieve high enantioselectivity and diastereoselectivity.

One effective strategy combines an asymmetric aldol (B89426) reaction with a modified Curtius rearrangement. mdpi.com This tandem approach allows for the direct and diastereoselective construction of optically active 4,5-disubstituted oxazolidin-2-one scaffolds. mdpi.com The process begins with a chiral auxiliary-mediated aldol reaction to create a β-hydroxy carbonyl compound, which then undergoes a Curtius rearrangement and subsequent intramolecular cyclization to yield the desired oxazolidinone with excellent conversion rates. mdpi.com

Another powerful technique is the asymmetric hydrogenation of α-amino ketones or related substrates using chiral catalysts. researchgate.net Iridium complexes featuring chiral spiro ligands have been shown to be highly effective for the asymmetric hydrogenation of α-amino ketones, producing chiral 1,2-amino alcohols—key precursors to oxazolidinones—with exceptional enantioselectivities (up to 99.9% ee). researchgate.net Similarly, dynamic kinetic resolution (DKR) via asymmetric transfer hydrogenation (ATH) of α-substituted-β-keto carbonitriles, catalyzed by Ir/f-ampha complexes, can generate β-hydroxy carbonitrile scaffolds with two adjacent stereocenters in high yields and excellent stereoselectivities (up to >99% ee, >99:1 dr). researchgate.net

Furthermore, diastereoselective synthesis has been achieved through radical-based carbon-carbon bond formation on cyclic carbamoyloxy radicals, demonstrating another avenue for controlling stereochemistry in these heterocyclic systems. acs.org

Synthesis from α-Ketols and Isocyanates

A highly atom-economical method for synthesizing 4-hydroxy-2-oxazolidinone derivatives involves the reaction of α-hydroxy ketones (α-ketols) with isocyanates. researchgate.net This reaction can be catalyzed by tin alkoxides and proceeds under mild conditions. researchgate.net This approach is part of a broader strategy for creating substituted oxazolidinones from readily available starting materials. researchgate.netresearchgate.net

The condensation of α-ketols and isocyanates can also be promoted by microwave irradiation in a one-pot, solvent-free process to yield 4-oxazolin-2-ones. researchgate.net Depending on the solvent polarity, the reaction can be directed towards different isomers. For example, using a polar solvent like DMF can lead to stereoisomeric alcohols, which can then be converted to the more thermodynamically stable 4-oxazolin-2-ones in good yield. researchgate.net This versatility allows for the synthesis of a variety of polycyclic structures. researchgate.net

A related synthesis involves the reaction of glycidols with isocyanates, catalyzed by tetraarylphosphonium salts, to produce 4-hydroxymethyl-substituted oxazolidinones. rsc.org Mechanistic studies suggest that hydrogen-bonding interactions with the catalyst are crucial for the reaction to proceed, which involves the addition of glycidol (B123203) to the isocyanate followed by intramolecular cyclization. rsc.org

Green Chemistry Approaches in this compound Synthesis

Valorization of CO₂ in Cycloaddition Reactions

The utilization of carbon dioxide (CO₂) as a renewable C1 building block is a cornerstone of green chemistry, and its cycloaddition to aziridines is a prominent, 100% atom-efficient route to synthesizing 1,3-oxazolidin-2-ones. sciengine.comunimi.itrsc.org This approach directly addresses the need to reduce atmospheric CO₂ levels while producing valuable chemical compounds. sciengine.com

A variety of catalytic systems have been developed to facilitate this transformation under increasingly mild conditions. Simple ammonium ferrates have been shown to be competent catalysts for the coupling of CO₂ with aziridines at room temperature and atmospheric pressure, achieving good yields and high selectivity without a co-catalyst. unimi.it Iron-iminopyridine catalysts have also been employed for the regioselective synthesis of oxazolidinones at 50 °C and 10 bar CO₂ pressure. acs.org

Other effective metal-based catalysts include ruthenium porphyrin complexes, which can promote the reaction at 100 °C and 0.6 MPa of CO₂, yielding 5-aryl substituted oxazolidin-2-ones with high regioselectivity (up to 99:1). unimi.it In a metal-free approach, protonated porphyrins have been used as bifunctional catalysts, activating both the aziridine and CO₂ to promote the reaction with low catalyst loading (1 mol%). cnr.it The use of supercritical CO₂ (scCO₂) has also been explored as an environmentally friendly alternative to organic solvents, enabling high yields in reactions between propargylic alcohols and primary amines. researchgate.net

Table 3: Catalytic Systems for CO₂ Cycloaddition to Aziridines

Catalyst SystemCO₂ PressureTemperatureKey Features
[TBA][FeBr₄]0.1 MPa (atmospheric)25 °CHigh selectivity, mild conditions. unimi.it
Fe-iminopyridine1.0 MPa (10 bar)50 °CGood for 5-carbonyl substituted oxazolidinones. acs.org
Ruthenium Porphyrin0.6 MPa100 °CHigh regioselectivity for 5-aryl products. unimi.it
Protonated Porphyrin (metal-free)1.2 MPa100 °CBifunctional catalyst, recyclable. cnr.it
Zinc-MOF (ZnGlu)1.0 MPaRoom TempWater-stable, rapid reaction. sciengine.com

Catalyst-Free and Solvent-Free Reaction Protocols

In pursuit of the most sustainable synthetic methods, catalyst-free and solvent-free protocols for oxazolidinone synthesis have been developed. rsc.org These approaches represent a significant advancement in green chemistry by minimizing waste and simplifying reaction procedures. sciengine.com

It has been demonstrated that the cycloaddition of CO₂ to unactivated 2-alkyl- or 2-aryl-aziridines can proceed at room temperature under atmospheric CO₂ pressure without any catalyst or solvent, affording oxazolidin-2-ones in high yield and regioselectivity. researchgate.net The efficiency of this catalyst-free reaction can be further enhanced by using high-speed ball milling (HSBM), which can significantly decrease the reaction time to as little as 17 hours for a library of 5-aryl-2-oxazolidinones. sciengine.comresearchgate.net

Solvent-free conditions are also a key feature of many microwave-assisted syntheses. beilstein-journals.org For instance, the reaction of propargylic alcohols with primary amines and CO₂ can occur in the absence of any additional catalyst or organic solvent. rsc.org These protocols, which rely only on the reactants and energy input (thermal or mechanical), offer an exceptionally clean and efficient pathway to valuable heterocyclic compounds like this compound and its analogs. rsc.orgresearchgate.net

Application of Nanocrystalline Heterogeneous Solid Base Catalysts

The development of nanocrystalline heterogeneous solid base catalysts represents a significant advancement in the synthesis of 2-oxazolidinones, including this compound. These catalysts offer an environmentally sound and economically viable alternative to traditional homogeneous catalysts, which are often difficult to separate from the reaction mixture.

A key innovation in this area is the use of nanocrystalline alkali or alkaline earth metal oxides, prepared via a self-propagating liquid combustion synthesis method. google.comgoogle.com This technique produces catalysts with desirable properties such as high specific surface area, mesoporosity, and particle sizes in the nano-range (typically 10-20 nm), which significantly enhances their catalytic activity. google.comgoogle.com The combustion synthesis is an effortless and rapid method for preparing these high-activity heterogeneous catalysts. google.comyoutube.com

The general process for synthesizing 2-oxazolidinones involves the reaction of a substituted 2-aminoalcohol with an alkylene carbonate in the presence of the nanocrystalline solid base catalyst. google.comgoogle.com For the specific synthesis of this compound, the required starting material would be 2-amino-1-hexanol. The reaction proceeds through a condensation and transesterification mechanism. google.com

One of the major advantages of using these solid-base catalysts is their ease of separation from the final product mixture by simple filtration. google.com This allows for the catalyst to be recycled and reused, and pure 2-oxazolidinone can be obtained by distilling the unreacted starting materials. google.com This streamlined process avoids the use of hazardous reactants like phosgene and employs environmentally benign alternatives such as dimethyl carbonate or other alkylene carbonates. google.com

Table 1: Characteristics of Nanocrystalline Solid Base Catalysts for 2-Oxazolidinone Synthesis

Catalyst Type Preparation Method Particle Size Key Advantages Reactants for this compound
Alkali/Alkaline Earth Metal Oxides (e.g., MgO, CaO) google.comionike.com Combustion Synthesis google.comgoogle.com 10-20 nm google.comgoogle.com High activity, Heterogeneous, Recyclable, Environmentally benign google.com 2-Amino-1-hexanol, Alkylene Carbonate google.com
Binary Mg/Fe Oxides ionike.com Co-precipitation Not specified Magnetically separable, Reusable, High yields ionike.com 2-Amino-1-hexanol, Carbamates ionike.com
Ceria Nanoparticles (nano-CeO₂) sciengine.com Not specified Not specified Active for CO₂ cycloaddition sciengine.com 2-Amino-1-hexanol, Carbon Dioxide sciengine.com

Environmentally Benign Solvent Systems

The principles of green chemistry have driven the exploration of alternative solvent systems to replace hazardous and volatile organic compounds (VOCs) in chemical manufacturing. researchgate.net For the synthesis of this compound and its analogs, several environmentally benign solvent strategies have been developed.

Solvent-Free Synthesis: One of the most effective green approaches is to conduct reactions under solvent-free, or neat, conditions. rsc.org This method is inherently environmentally friendly as it eliminates solvent waste, reduces purification steps, and can lead to higher reaction rates. The synthesis of 2-oxazolidinones has been successfully achieved under solvent-free conditions through various routes, including the three-component coupling of propargylic alcohols, primary amines, and carbon dioxide, sometimes in the absence of any added catalyst. rsc.org This atom-economic approach is a highly attractive and green procedure for producing substituted 2-oxazolidinones. rsc.org

Deep Eutectic Solvents (DESs): Deep eutectic solvents are emerging as significant environmentally benign media in green chemistry. researchgate.net DESs are mixtures of hydrogen bond donors (e.g., urea, glycerol) and hydrogen bond acceptors (e.g., choline (B1196258) chloride) that form a eutectic mixture with a melting point lower than the individual components. researchgate.netpolimi.it They are advantageous due to their low cost, biodegradability, non-toxicity, low vapor pressure, and recyclability. researchgate.net In the synthesis of oxazolidinones, DESs can function as both the reaction medium and the catalyst, facilitating efficient and sustainable chemical transformations. researchgate.netnih.gov For instance, a ternary DES composed of choline chloride, glycerol, and aluminum chloride hexahydrate has been used as a catalyst and reaction medium for the three-component reaction of epoxides, amines, and dimethyl carbonate to produce 3,5-disubstituted oxazolidinones. researchgate.net

Other Green Solvents: Other solvent systems are also being employed to make oxazolidinone synthesis more sustainable. Supercritical carbon dioxide (scCO₂) is recognized as a green alternative to organic solvents due to its non-flammability, low cost, and easy separation from the product. researchgate.net It can serve as both the reaction medium and a C1 feedstock. researchgate.net The copper-catalyzed synthesis of oxazolidinones from propargylic alcohols and amines has been demonstrated in scCO₂. researchgate.net Additionally, simple and non-toxic solvents like ethanol (B145695) and water have been used in catalyst-free systems for the synthesis of 1,3-oxazolidines, demonstrating that under the right conditions, even common solvents can be part of an environmentally benign process. lew.ro Ionic liquids (ILs) are another class of solvents used to promote green synthesis, often enabling reactions to occur under solvent-free or atmospheric pressure conditions. rsc.orgmdpi.com

Table 2: Comparison of Environmentally Benign Solvent Systems for Oxazolidinone Synthesis

Solvent System Description Key Advantages Typical Reaction
Solvent-Free / Neat Reaction is run without any solvent. rsc.org Eliminates solvent waste, reduces purification steps, atom-economic. rsc.org Three-component coupling of propargylic alcohols, amines, and CO₂. rsc.org
Deep Eutectic Solvents (DESs) Eutectic mixtures of hydrogen bond donors and acceptors (e.g., Choline Chloride/Urea). researchgate.netnih.gov Low cost, biodegradable, non-toxic, recyclable, can act as catalyst. researchgate.net Three-component reaction of epoxides, amines, and dimethyl carbonate. researchgate.net
Supercritical CO₂ (scCO₂) CO₂ used above its critical temperature and pressure. researchgate.net Non-flammable, easily separated, can also be a reactant. researchgate.net Copper-catalyzed reaction of propargylic alcohols and amines. researchgate.net
Ionic Liquids (ILs) Salts that are liquid below 100 °C (e.g., [Bmim][OAc]). researchgate.net Low vapor pressure, high thermal stability, tunable properties. Cycloaddition of CO₂ to aziridines or epoxides. rsc.orgresearchgate.net
Ethanol / Water Simple, non-toxic, readily available protic solvents. lew.ro Inexpensive, non-toxic, widely available. Condensation of β-amino alcohols with aldehydes. lew.ro

Mechanism of Formation and Transformation of 4 Butyl 1,3 Oxazolidin 2 One

Detailed Reaction Pathways for Five-Membered Ring Construction

The formation of the 1,3-oxazolidin-2-one ring system can be achieved through various synthetic routes, with the cycloaddition of carbon dioxide to aziridines and the reaction of amino alcohols with CO2 or its derivatives being prominent methods. researchgate.netsciengine.com

One of the primary pathways involves the reaction of 1,2-amino alcohols with carbon dioxide, often facilitated by a catalyst. sci-hub.seacs.org This process typically involves the dehydrative condensation of the amino alcohol with CO2 to form the oxazolidinone ring. sci-hub.se For instance, the reaction of 2-aminoalcohols with CO2 can be effectively catalyzed by compounds like n-Bu2SnO. sci-hub.se Another approach is the cycloaddition of CO2 to aziridines, which are essentially dehydrated forms of 1,2-amino alcohols. sciengine.comsci-hub.se This method is considered highly atom-efficient. The reaction can be promoted by various catalytic systems, including metal complexes and alkali metal halides. sciengine.comunimi.it

A key mechanistic aspect in the formation of the five-membered ring from aziridines and CO2 involves the initial activation of CO2 by a catalyst, increasing its electrophilicity. rsc.orgosti.gov This is followed by a nucleophilic attack from the aziridine (B145994) nitrogen onto the activated CO2, leading to an intermediate. The subsequent step is a synchronous, concerted three-membered aziridine ring-opening and five-membered ring-closing process to yield the oxazolidinone product. rsc.orgosti.gov

Alternative pathways include the reaction of epoxides with isocyanates, catalyzed by various agents such as ammonium (B1175870) salts and metal complexes. The reaction of N-Boc protected alkynylamines can also be converted to the corresponding alkylidene 2-oxazolidinones under mild conditions using a cationic Au(I) complex. organic-chemistry.org Furthermore, the intramolecular cyclization of N-allylcarbamates mediated by hypervalent iodine compounds offers another route to substituted oxazolidinones.

Role of Catalysts and Co-catalysts in Regio- and Stereoselectivity

Catalysts and co-catalysts play a pivotal role in dictating the regioselectivity and stereoselectivity of 4-butyl-1,3-oxazolidin-2-one synthesis. The choice of catalyst can significantly influence which regioisomer is formed and can control the stereochemical outcome of the reaction.

In the synthesis of oxazolidinones from aziridines and CO2, various catalytic systems have been employed to achieve high regioselectivity. For example, ruthenium(VI) imido porphyrin complexes have been shown to efficiently promote the reaction, yielding predominantly the 5-aryl substituted oxazolidin-2-one. unimi.it Similarly, Fe-iminopyridine catalysts with an imidazole (B134444) functional group have demonstrated high efficiency and regioselectivity in the synthesis of 5-carbonyl substituted oxazolidinones from aziridines with ester substituents. acs.org The use of a binary Ga-based catalyst system has also been optimized for the selective formation of a single regioisomer in excellent yield. researchgate.net

The stereoselectivity of the reaction is also heavily dependent on the catalyst. Chiral magnesium phosphate (B84403) catalysts have been used in the enantioselective one-pot synthesis of 1,3-oxazolidines from imines and alcohols, proceeding through hemiaminal intermediates. nih.govacs.org This method allows for the production of chiral oxazolidines with high enantioselectivities. acs.org In the context of cycloaddition reactions, Lewis acid catalysts like TiCl4 and AlCl3 have been shown to greatly improve the regioselectivity in the Diels-Alder reactions of exo-2-oxazolidinone dienes. acs.org

The following table summarizes the effect of different catalysts on the regioselectivity of oxazolidinone synthesis from epoxides and aromatic isocyanates.

CatalystSubstrate (Epoxide)Regioisomeric Ratio (3,5-isomer : 3,4-isomer)Reference
Bimetallic aluminum(salen) complexStyrene (B11656) oxide1 : 1.3 to 1 : 1.5
Sterically hindered mononuclear complexesStyrene oxideMajor product: 3,5-isomer
Bimetallic scorpionate aluminum complexEpichlorohydrin (B41342)Completely regioselective for 3,5-isomer

Intramolecular Cyclization Mechanisms (e.g., acyl substitution, hemiaminal intermediates)

Intramolecular cyclization is a key step in many synthetic routes to this compound. The specific mechanism of this ring-closure often determines the final product's structure and can involve intermediates like hemiaminals or proceed through processes such as intramolecular acyl substitution.

A common pathway involves the formation of a hemiaminal intermediate. For instance, the condensation reaction of 2-hydroxymethyl piperidine (B6355638) (2-HMP) with aldehydes is proposed to proceed through a hemiaminal intermediate, which then undergoes cyclization to form the oxazolidine (B1195125) ring. acs.org Similarly, the enantioselective synthesis of 1,3-oxazolidines can be achieved through the formation of hemiaminal intermediates from the addition of alcohols to imines, followed by intramolecular cyclization. nih.govorganic-chemistry.org DFT studies on the N-acylation of lactams and oxazolidinones suggest that the reaction proceeds via a hemiaminal intermediate formed from the nucleophilic attack of the lactam on the aldehyde. rsc.org

Intramolecular acyl substitution is another prevalent mechanism. The synthesis of oxazolidinones from N-aryl-carbamates and epichlorohydrin involves an intermolecular nucleophilic epoxide ring opening followed by a rapid intramolecular acyl substitution. researchgate.net This cascade process allows for the efficient formation of the oxazolidinone ring. nih.gov Similarly, the trifluoroethanol-promoted intramolecular cyclization of N-Boc aniline-tethered epoxides proceeds via a 5-exo epoxide ring-opening cyclization to furnish 1,3-oxazolidin-2-ones. rsc.org

The mechanism can also involve a synchronous, concerted process. In the (salen)Cr(III)Cl-catalyzed coupling of CO2 and aziridine, the formation of the oxazolidinone product occurs through a combined synchronous, concerted three-membered aziridine ring-opening and five-membered ring-closing process. rsc.org

Influence of Substituent Steric and Electronic Effects on Reaction Outcome

Electronic Effects:

The electronic nature of substituents on an aryl ring of an aziridine substrate significantly impacts the rate and selectivity of oxazolidinone formation. Electron-donating groups on the aryl ring can stabilize an incipient carbocation during the ring-opening step, thereby accelerating the reaction rate. rsc.org Conversely, electron-withdrawing groups retard the rate. rsc.org A linear relationship has been observed between the relative rate constants and Hammett σp+ values, confirming the influence of electronic effects. rsc.org In the synthesis of oxazolidinones from N-aryl-carbamates, electron-withdrawing and electron-donating groups on the aryl ring significantly impact reaction yields. acs.org For instance, meta-electron-withdrawing substituents like bromo and iodo on an aryl ring have been shown to achieve higher yields compared to a meta-methyl electron-donating substituent. acs.org The powerful electron-withdrawing effect of the oxazolidinone ring itself can also influence the reactivity of the molecule. nih.gov

Steric Effects:

Steric hindrance from bulky substituents can significantly affect the reaction outcome. In the ruthenium porphyrin-catalyzed synthesis of oxazolidin-2-ones from N-substituted-2-arylaziridines, a decrease in reaction yield is observed when the steric hindrance around the aziridine nitrogen atom is increased. unimi.it For example, isopropyl or cyclopentyl groups on the nitrogen lead to lower productivity compared to less-hindered groups like cyclohexylmethyl or benzyl (B1604629). unimi.it Similarly, in the one-step synthesis of 3,4-disubstituted 2-oxazolidinones, ortho-substitution on the parent aniline (B41778) retards the reaction rate due to steric hindrance. helsinki.fi In the α-tertiary alkylation of N-(arylacetyl)oxazolidinones, ortho-substituted aryl substrates result in diminished yields of the desired product, likely due to high steric hindrance around the reaction center. nih.gov

The following table illustrates the impact of N-substituent steric hindrance on the yield of oxazolidin-2-one synthesis.

N-Substituent on AziridineIsolated Yield (%)Reference
IsopropylLow unimi.it
CyclopentylLow unimi.it
CyclohexylmethylBetter unimi.it
BenzylBetter unimi.it

4 Butyl 1,3 Oxazolidin 2 One As a Chiral Auxiliary in Asymmetric Synthesis

Principles of Chiral Auxiliary-Mediated Diastereoselective Induction

The fundamental principle of using a chiral auxiliary like 4-butyl-1,3-oxazolidin-2-one is to convert an enantioselective reaction into a diastereoselective one. By attaching the chiral auxiliary to a prochiral substrate, two diastereomeric intermediates can be formed. The inherent chirality of the auxiliary creates a biased steric and electronic environment, leading to a significant energy difference between the transition states for the formation of these diastereomers. numberanalytics.com This energy difference dictates that one pathway is favored, resulting in the preferential formation of one diastereomer over the other. numberanalytics.com

Several factors contribute to the effectiveness of a chiral auxiliary in inducing diastereoselectivity:

Steric Hindrance: The auxiliary's bulky groups can physically block one face of the reactive molecule, forcing an incoming reagent to approach from the less hindered side. numberanalytics.com

Chelation Control: Functional groups on the auxiliary can coordinate with a metal ion, creating a rigid, cyclic transition state that locks the substrate into a specific conformation, thereby directing the stereochemical course of the reaction. numberanalytics.com

Electronic Effects: The auxiliary can alter the electronic properties of the substrate, influencing its reactivity towards a particular reagent. numberanalytics.com

Applications in Stereoselective Carbon-Carbon Bond Forming Reactions

This compound has proven to be a valuable tool in a variety of stereoselective carbon-carbon bond-forming reactions.

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation. When mediated by chiral oxazolidinone auxiliaries, it can produce syn- or anti-aldol adducts with high diastereoselectivity. harvard.eduresearchgate.net The N-acylated this compound can be converted into a specific Z-enolate, typically using a boron triflate (Bu₂BOTf) and a hindered amine base. harvard.edu This Z-enolate then reacts with an aldehyde. The stereochemical outcome is often explained by the Zimmerman-Traxler model, which proposes a six-membered, chair-like transition state. The substituent at the C4 position of the oxazolidinone (the butyl group) effectively shields one face of the enolate, forcing the aldehyde to approach from the opposite face. This controlled approach leads to the formation of a specific diastereomer. harvard.edu For instance, the reaction of the boron enolate of N-propionyl-4-butyl-1,3-oxazolidin-2-one with various aldehydes consistently yields the "Evans syn" aldol adducts with high diastereoselectivity. researchgate.net

Table 1: Diastereoselective Aldol Reactions using an Oxazolidinone Auxiliary
ImideAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
N-propionyl-(S)-4-benzyl-2-oxazolidinoneIsobutyraldehyde>500:188 harvard.edu
N-propionyl-(S)-4-benzyl-2-oxazolidinoneBenzaldehyde<1:50089 harvard.edu

Asymmetric alkylation of N-acyl derivatives of this compound is a reliable method for creating chiral carboxylic acid derivatives. The process involves the deprotonation of the N-acyl oxazolidinone to form a rigid metal enolate. The substituent at the C4 position of the oxazolidinone ring directs the incoming electrophile (an alkyl halide) to the opposite face of the planar enolate, ensuring high diastereoselectivity. iucr.org This "self-reproduction of chirality" principle is highly effective for installing new stereocenters. iucr.org For example, titanium(IV) enolates of chiral N-acyl oxazolidinones react with tert-butyl peresters to yield α-alkylated products with excellent diastereoselectivity (dr ≥97:3). nih.govacs.org Similarly, zirconium enolates of N-(arylacetyl)oxazolidinones can be used for the α-tertiary alkylation, directly forming an all-carbon quaternary center. nih.gov

Table 2: Asymmetric Alkylation of N-Acyl Oxazolidinones
N-Acyl OxazolidinoneElectrophileConditionsDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-benzyl-5,5-dimethyl-N-propanoyl-1,3-oxazolidin-2-onetert-Butyl perester of 1-adamantanecarboxylic acidTi(IV) enolate, 1,2-dichloroethane, rt, 1.5 h97:374 nih.gov
(R)-3-propanoyl-BbdmoicBenzyl (B1604629) bromideZn-enolate99.5:0.5 (e.r.)N/A capes.gov.br

The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comgrafiati.com When using a chiral oxazolidinone auxiliary, the enolate derived from the N-acyl derivative can act as the nucleophile. The stereochemistry of the addition is controlled by the chiral auxiliary, which directs the approach of the Michael acceptor. numberanalytics.com Lewis acids can be employed to activate the Michael acceptor and to promote a chelated transition state, further enhancing stereocontrol. thieme-connect.com For instance, the conjugate addition of cuprates to N-[(E)-enoyl]-Bbdmoic (a related imidazolidinone auxiliary) proceeds with high diastereoselectivity, especially with aryl cuprates (d.r. 99:1). capes.gov.br Organocatalysis has also emerged as a powerful tool for Mukaiyama-Michael reactions, where silylketene acetals add to α,β-unsaturated aldehydes, with chiral imidazolidinones enabling high enantioselectivity. princeton.edu

Photocycloaddition reactions, such as the Paterno-Büchi reaction, can be rendered diastereoselective by using a chiral auxiliary. mdpi.com The review by Zappia et al. mentions the use of C-substituted oxazolidin-2-ones as chiral auxiliaries in [2+2]-photocycloaddition reactions. In these reactions, the chiral auxiliary is attached to a reactant, and upon photo-irradiation, a cycloaddition occurs. The auxiliary biases the formation of one diastereomeric cycloadduct over the other. researchgate.net

Stereoselective Michael Addition Reactions

Application in Stereoselective Carbon-Heteroatom Bond Formations

Beyond forming carbon-carbon bonds, this compound and related auxiliaries are instrumental in the stereocontrolled formation of carbon-heteroatom bonds (C-X, where X is a heteroatom like N, O, or S). researchgate.net This is crucial for synthesizing a wide array of functionalized molecules, including amino acids and glycosides.

Examples of such transformations include:

Asymmetric Amination: The enolate of an N-acyl oxazolidinone can react with an electrophilic nitrogen source (e.g., azodicarboxylates) to form a C-N bond. The auxiliary directs the approach of the aminating agent, leading to a product with a new chiral amine group.

Asymmetric Hydroxylation: Similarly, reaction of the enolate with an electrophilic oxygen source (e.g., MoOPH) can install a hydroxyl group stereoselectively.

Asymmetric Azido-Selenenylation: In one study, the azido-selenenylation of cinnamates attached to a chiral oxazolidinone auxiliary was investigated, leading to the formation of 2-phenylselenenyl-1,3-anti-azido-alcohols. mdpi.com

Iron-Catalyzed Dicarbofunctionalization: A recent method utilizes chiral vinyl oxazolidinones in an iron-catalyzed radical cross-coupling to achieve 1,2-dicarbofunctionalization, forming a C(sp²)-C(sp³) bond with high diastereoselectivity. acs.org

These methods highlight the versatility of the oxazolidinone auxiliary in controlling stereochemistry not just in C-C bond formation, but also in the introduction of key heteroatom functionalities. researchgate.net

Utility in the Total Synthesis of Complex Architectures and Advanced Intermediates

The reliability and high degree of stereocontrol offered by 4-substituted-1,3-oxazolidin-2-ones, including the 4-butyl derivative, have made them indispensable tools in the total synthesis of complex, biologically active natural products and advanced pharmaceutical intermediates. researchgate.netspringerprofessional.de Their N-acylated derivatives serve as versatile chiral enolate precursors for a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol additions, which are fundamental steps in building complex molecular frameworks. wikipedia.orgresearchgate.net

The effectiveness of these auxiliaries is demonstrated in the synthesis of numerous polyketide natural products, where precise control over multiple stereocenters is paramount. researchgate.net For instance, Evans' auxiliaries have been famously employed in the total synthesis of the macrolide cytovaricin, where they were used to set the stereochemistry of nine different stereocenters through a series of asymmetric alkylation and aldol reactions. wikipedia.org Other notable examples include their application in the synthesis of complex molecules like brefeldin A, calcaripeptides A, B, and C, and apoptolidinone. springerprofessional.de

In a specific example, the synthesis of a fragment of the potent anticancer agent lactimidomycin (B1249191) utilized an (R)-4-benzyl-3-propionyloxazolidin-2-one in a crucial aldol reaction to construct a key intermediate with high diastereoselectivity. umich.edu Similarly, in the synthesis of alternapyrone, an (S)-4-benzyl-2-oxazolidinone was used to direct a stereoselective alkylation, yielding the desired methylated product as a single isomer. mdpi.com The synthesis of (-)-cytoxazone, a cytokine modulator, also features the use of an oxazolidinone auxiliary to establish the correct stereochemistry. mdpi.com These examples underscore the power of this auxiliary class in constructing stereochemically rich and complex molecular architectures.

Target Molecule/IntermediateType of ReactionRole of the Oxazolidinone AuxiliaryReference
CytovaricinAsymmetric Alkylation & Aldol ReactionsControlled the absolute stereochemistry of nine stereocenters. wikipedia.org
Lactimidomycin FragmentAsymmetric Aldol ReactionEstablished key stereocenters in a complex intermediate with high diastereoselectivity. umich.edu
Alternapyrone IntermediateAsymmetric AlkylationDirected methylation to yield a single diastereomer. mdpi.com
(-)-CytoxazoneAsymmetric Aldol ReactionUsed to create the desired stereoconfiguration in the natural product. mdpi.com
Brefeldin A, Calcaripeptides, ApoptolidinoneVarious Asymmetric ReactionsUtilized in the total synthesis of these complex natural products. springerprofessional.de

Comparison with Other Prominent Chiral Auxiliaries (e.g., Camphorsultam)

While Evans' oxazolidinones are highly effective, they are part of a broader toolkit of chiral auxiliaries available to synthetic chemists. A prominent alternative is Oppolzer's camphorsultam. numberanalytics.comnumberanalytics.com Both auxiliaries are powerful tools for asymmetric synthesis, but they exhibit different strengths and are often preferred for different types of transformations. researchgate.net

Key Comparison Points:

Reaction Scope: Evans' oxazolidinones are particularly renowned for their exceptional performance in asymmetric aldol reactions, reliably producing syn-aldol products with high diastereoselectivity. numberanalytics.comorgsyn.org They are also widely used for stereoselective alkylations, acylations, and conjugate additions. researchgate.netwikipedia.org Oppolzer's camphorsultam is also versatile and shows excellent results in alkylations, aldol reactions, and Michael additions, but it is especially noted for its effectiveness in asymmetric Diels-Alder reactions and cyclopropanations. numberanalytics.comwikipedia.orgresearchgate.net

Stereoselectivity: The level of stereocontrol can vary between the two auxiliaries depending on the specific reaction. For example, in certain electrochemical carboxylations, camphorsultam was found to provide significantly higher diastereoselectivity (98:2) compared to a phenyl-substituted oxazolidinone (61:39). researchgate.net Similarly, in some Michael additions of thiols, camphorsultam has been reported to be a superior chiral auxiliary. wikipedia.org Conversely, for many aldol additions, the stereochemical outcome is often more predictable and highly selective with Evans' auxiliaries. orgsyn.org

Cleavage: Both auxiliaries can be cleaved under various conditions to release the chiral product and allow for the recovery of the auxiliary. The cleavage methods are often similar (e.g., hydrolysis, reduction), but the stability of the auxiliary and the specific conditions required may differ.

Structure and Mechanism: The stereodirecting ability of Evans' auxiliaries stems from the C4 substituent, which orients the N-acyl group to shield one face of the derived enolate. york.ac.uk Camphorsultam, with its rigid bicyclic camphor-derived structure, provides steric blockade through its sulfonyl group and the camphor (B46023) skeleton, influencing the conformation of the N-acyl chain and directing the approach of electrophiles. researchgate.net

Ultimately, the choice between this compound and camphorsultam depends on the specific synthetic transformation being performed, the desired stereochemical outcome, and empirical results from the literature or laboratory investigation. Both remain cornerstone strategies in the field of asymmetric synthesis. numberanalytics.com

FeatureThis compound (Evans' Auxiliary)Camphorsultam (Oppolzer's Auxiliary)
Primary StrengthsAsymmetric syn-aldol reactions, alkylations. numberanalytics.comorgsyn.orgAsymmetric Diels-Alder reactions, cyclopropanations, some Michael additions. numberanalytics.comwikipedia.orgresearchgate.net
Stereodirecting GroupBulky C4-substituent (e.g., butyl, isopropyl, benzyl). york.ac.ukRigid bicyclic camphor skeleton and sulfonyl group. researchgate.net
PredictabilityHighly predictable stereochemical outcomes, especially in aldol reactions. numberanalytics.comGenerally high and predictable stereocontrol across various reactions. researchgate.net
CleavageReadily cleaved by hydrolysis, reduction (LiBH₄, NaBH₄), or reaction with other nucleophiles. researchgate.netmdpi.comCleavable by similar methods (hydrolysis, reduction) to regenerate the sultam. core.ac.uk

Derivatization and Functionalization Strategies of the 4 Butyl 1,3 Oxazolidin 2 One Core

Modification at the N-Substituent and Ring Positions (e.g., C-5 hydroxymethyl)

Modifications at the nitrogen atom (N-3) and various positions on the oxazolidinone ring, particularly at the C-5 position, are common strategies to introduce structural diversity and modulate the properties of the resulting compounds.

N-Substituent Modification:

The nitrogen atom of the oxazolidinone ring can be readily functionalized with a wide range of substituents. N-alkylation and N-arylation are common transformations. For instance, N-alkylated 4-(4'-aminobenzyl)-2-oxazolidinones have been synthesized, demonstrating a method that avoids the use of phosgene (B1210022) by performing the derivatization on the intact oxazolidinone ring. researchgate.net Palladium-catalyzed N-arylation reactions with aryl bromides have also been successfully employed to produce 3-aryl-2-oxazolidinones, with the reaction's success being highly dependent on the choice of ligands, bases, and solvents. organic-chemistry.org Furthermore, copper-catalyzed N-arylation of oxazolidinones with (hetero)aryl iodides can be achieved at room temperature using N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) as an efficient ligand. organic-chemistry.org

Ring Position Modification (C-5 Hydroxymethyl):

The C-5 position of the oxazolidinone ring is a frequent site for functionalization, often involving a hydroxymethyl group. This C5-hydroxymethyl substituent is a key feature in several medicinally important molecules. acs.org A notable synthetic approach involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O), which can act as a dual-role reagent to introduce the carbonyl group of the oxazolidinone and, after deprotection, the hydroxymethyl group. acs.org

Another strategy involves the conversion of the 5-(hydroxymethyl) group to a methane (B114726) sulfonate derivative using methanesulfonyl chloride and triethylamine. This sulfonate can then be further transformed, for example, by reaction with sodium azide (B81097) and triphenylphosphine (B44618) to yield acetamide (B32628) derivatives. researchgate.net The synthesis of 5-(hydroxymethyl)oxazolidin-2-ones can also be achieved through a cascade reaction involving the ring-opening of an epoxide with tert-butyl carbonate. acs.org

Introduction of Diverse Functional Groups for Subsequent Transformations

The introduction of various functional groups onto the 4-butyl-1,3-oxazolidin-2-one core is crucial for enabling subsequent chemical transformations and building molecular complexity. These functional groups act as handles for further derivatization.

Halogenation is a common method for introducing a reactive site. For example, 3-aryl- and 3-heteroaryl-5-(iodomethyl)oxazolidin-2-ones can be prepared through the iodocyclocarbamation of N-allylated N-aryl or N-heteroaryl carbamates. organic-chemistry.org These iodo-derivatives are valuable intermediates for creating a library of analogs. organic-chemistry.org A novel method for synthesizing 2-oxazolidinone (B127357) derivatives involves the halo-induced cyclization of tert-butyl allyl(phenyl)carbamate, which can selectively produce either halo-unsubstituted-aryl or p-halo-substituted-aryl oxazolidinones depending on the reaction conditions. researchgate.net

The introduction of unsaturated functionalities also provides a versatile platform for further modifications. For instance, 5-methylene-1,3-oxazolidin-2-ones can be synthesized via a gold(I)-catalyzed rearrangement of propargylic tert-butylcarbamates. organic-chemistry.org Similarly, N-Boc-protected alkynylamines can be converted to the corresponding alkylidene 2-oxazolidinones using a cationic Au(I) complex. organic-chemistry.org

The following table summarizes some common functional groups introduced and their potential for subsequent transformations:

Functional GroupMethod of IntroductionPotential Subsequent Transformations
Halogen (I, Br, Cl) Iodocyclocarbamation, Halo-induced cyclization organic-chemistry.orgresearchgate.netCross-coupling reactions (e.g., Suzuki, Heck), Nucleophilic substitution
Hydroxymethyl (-CH₂OH) Epoxide ring-opening, Reduction of esters acs.orgOxidation to aldehyde or carboxylic acid, Esterification, Etherification, Conversion to leaving groups (e.g., tosylate, mesylate)
Alkene (=CH₂) Gold-catalyzed rearrangement of propargylic carbamates organic-chemistry.orgDihydroxylation, Epoxidation, Hydrogenation, Cycloaddition reactions
Alkyne (≡CH) Sonogashira coupling, Introduction of alkynyl-containing side chainsClick chemistry, Hydration, Reduction
Azide (-N₃) Nucleophilic substitution with sodium azide researchgate.netReduction to amine, Huisgen cycloaddition (Click chemistry)

Protecting Group Chemistry and its Application in Oxazolidinone Synthesis

Protecting group chemistry is an indispensable tool in the multi-step synthesis of complex oxazolidinone derivatives. It allows for the selective masking of reactive functional groups to prevent unwanted side reactions during subsequent transformations.

Protection of Amine and Hydroxyl Groups:

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in oxazolidinone chemistry. organic-chemistry.orggoogle.com It is stable to many nucleophiles and bases but can be readily cleaved under acidic conditions. organic-chemistry.org The Boc group can be introduced using di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.org For hydroxyl groups, silyl (B83357) ethers such as tert-butyldimethylsilyl (TBDMS) are commonly employed. libretexts.org These are generally stable but can be removed with fluoride (B91410) reagents like tetra-n-butylammonium fluoride (TBAF). libretexts.org

Role in Synthesis:

Protecting groups are crucial in directing the outcome of reactions. For example, in the synthesis of certain oxazolidinone analogs, an N-phenylethyl group can be removed by catalytic hydrogenation in the presence of (Boc)₂O to afford a Boc-protected intermediate. researchgate.net In another instance, the synthesis of chiral 2-oxazolidinones via asymmetric hydrogenation required the protection of the N-H group to prevent catalyst deactivation; the 4-methoxybenzyl (PMB) group was found to be suitable. rsc.org

The choice of protecting group can also influence the stereoselectivity of a reaction. For example, in the diastereoselective addition of benzyl (B1604629) azide to an unsaturated bis(imide), the use of a large 1,1,3,3-tetraisopropoxydisiloxanylidene (TIPDS) protecting group for a 1,3-anti diol was critical for achieving high facial discrimination. beilstein-journals.org

The following table provides examples of protecting groups used in oxazolidinone synthesis:

Functional Group to ProtectProtecting GroupAbbreviationIntroduction ReagentCleavage Condition
Amine (-NH₂) / Imide (-NH-) tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acidic conditions (e.g., TFA) organic-chemistry.org
Amine (-NH₂) / Imide (-NH-) BenzylBnBenzyl bromideHydrogenolysis libretexts.org
Amine (-NH₂) / Imide (-NH-) 4-MethoxybenzylPMBPMB-ClOxidative cleavage (e.g., DDQ) or strong acid rsc.org
Hydroxyl (-OH) tert-ButyldimethylsilylTBDMSTBDMS-Cl, imidazole (B134444)Fluoride source (e.g., TBAF) libretexts.org
Hydroxyl (-OH) AcetylAcAcetic anhydride, pyridineAcid or base hydrolysis libretexts.org
Diol (-OH, -OH) 1,1,3,3-TetraisopropoxydisiloxanylideneTIPDS1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxaneAcidic conditions

Chemical Transformations for Generating Specific Analogs

A variety of chemical transformations can be applied to the this compound core and its derivatives to generate specific analogs with desired structural features. These transformations often target functional groups introduced in earlier steps.

Ring-Opening and Rearrangement Reactions:

The oxazolidinone ring itself can be a target for transformation. For instance, treatment of N-acyl-1,3-oxazolidin-2-ones with TEMPO, catalyzed by copper(II) acetate (B1210297), can lead to aminoxylated derivatives. nih.govacs.org Further treatment of these imides can provide access to protected hydroxy compounds. nih.gov

Modifications of Side Chains:

Functional groups on side chains attached to the oxazolidinone ring are frequently manipulated. For example, a C-4 substituent with a carbon backbone can be modified using cross-metathesis reactions with other alkenes to introduce structural diversity. bioorg.org Hydroboration-oxidation of an unsaturated side chain can introduce a hydroxyl group with stereocontrol. researchgate.net

Cyclization Reactions:

The oxazolidinone core can be used as a template to construct fused ring systems. An efficient sequential intramolecular cyclization of amino alcohol carbamates followed by a copper-catalyzed cross-coupling with aryl iodides can yield N-aryl oxazolidinones. organic-chemistry.org

Late-Stage Functionalization:

Late-stage functionalization is a powerful strategy for modifying complex molecules, including those containing the oxazolidinone core. A [4+1] annulation of in situ generated azoalkenes with amines provides a practical method for the late-stage derivatization of bioactive small molecules. rhhz.net

The table below details specific transformations and the types of analogs produced:

Starting Material TypeTransformationReagentsProduct Analog Type
N-Acyl-1,3-oxazolidin-2-one α-AminoxylationTEMPO, Cu(OAc)₂ nih.govacs.orgα-Aminoxylated imides
Oxazolidinone with C4-alkenyl side chain Cross-MetathesisGrubbs catalyst, alkene bioorg.orgAnalogs with modified C4-backbone
Oxazolidinone with C5-alkenyl side chain Hydroboration-OxidationBH₃, H₂O₂/NaOH researchgate.netC5-Hydroxyalkyl analogs
N-Allyl Carbamates IodocyclocarbamationIodine organic-chemistry.org5-(Iodomethyl)oxazolidin-2-ones
Amino alcohol carbamates Intramolecular cyclization/Cross-couplingCopper catalyst, Aryl iodide organic-chemistry.orgN-Aryl oxazolidinones
Complex bioactive molecules with an amine [4+1] Annulation with azoalkenesBase, Difluoroacetaldehyde N-tosylhydrazones rhhz.net1-Substituted 1,2,3-triazole derivatives

Computational Chemistry and Theoretical Investigations of 4 Butyl 1,3 Oxazolidin 2 One Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent computational method used to explore the electronic structure and reactivity of molecules like 4-butyl-1,3-oxazolidin-2-one. uniroma2.it DFT calculations allow for the optimization of molecular geometries and the determination of various electronic properties that govern a molecule's behavior in chemical reactions. sci-hub.semdpi.comscispace.com

Key insights from DFT studies include the distribution of electron density, which helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions within the molecule. This information is crucial for predicting how this compound will interact with other reagents. For instance, the carbonyl carbon of the oxazolidinone ring is typically an electrophilic site, while the nitrogen and oxygen atoms possess lone pairs of electrons, making them potential nucleophilic centers.

DFT-based reactivity descriptors, such as Fukui and Parr functions, can be calculated to quantify the local reactivity of different atomic sites within the molecule. researchgate.net These descriptors help in predicting the most probable sites for electrophilic or nucleophilic attack, thereby explaining observed regioselectivity in reactions.

Prediction of Reaction Mechanisms and Transition State Energetics

Computational studies, particularly those employing DFT, are instrumental in mapping out the potential energy surfaces of reactions involving this compound. unimi.it This allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and, crucially, the location of transition states. acs.org A transition state represents the highest energy point along the reaction coordinate and is a key factor in determining the rate of a chemical reaction.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. For example, in the cycloaddition of carbon dioxide to N-butyl-substituted aziridines to form 5-substituted 1,3-oxazolidin-2-ones, theoretical calculations have been used to propose a viable reaction mechanism. unimi.it These studies can determine the rate-determining step of the reaction by identifying the transition state with the highest energy barrier. unimi.it

Furthermore, computational models can be used to explore competing reaction pathways. For instance, in the conversion of N-Boc protected amino alcohols to oxazolidinones, DFT calculations have been used to evaluate the energetics of different proposed mechanisms, such as an intramolecular SN2 process versus a double SN2 process. uv.es The calculated energy barriers for the transition states of each pathway can explain the observed product distributions. uv.es

Reaction StepSpeciesRelative Free Energy (kcal/mol)
ReactantsAziridine (B145994) + CO20.0
IntermediateFerrate-Aziridine Adduct-5.6
Transition StateRing-Opening TS+15.2
IntermediateOpen-Chain Intermediate-12.1
Transition State Ring-Closing TS (Rate-Determining) +21.5
Product5-substituted 1,3-oxazolidin-2-one-18.9
This table presents a simplified, hypothetical energy profile for the ferrate-catalyzed cycloaddition of CO2 to an N-butyl aziridine to form a this compound derivative, illustrating how DFT can be used to determine the rate-determining step. The values are illustrative and would be derived from specific DFT calculations for the actual system.

Analysis of Stereoselectivity and Regioselectivity through Computational Modeling

Computational modeling is a powerful tool for understanding and predicting the stereoselectivity and regioselectivity of reactions involving chiral molecules like this compound. The oxazolidinone ring often acts as a chiral auxiliary, directing the stereochemical outcome of reactions at adjacent positions.

DFT calculations can be used to model the transition states of reactions leading to different stereoisomers. By comparing the energies of these transition states, it is possible to predict which diastereomer will be formed preferentially. For example, in the alkylation of titanium(IV) enolates derived from chiral N-acyl oxazolidinones, theoretical calculations have been successfully used to account for the excellent diastereoselectivity observed experimentally. ub.eduacs.org These calculations can reveal the specific non-covalent interactions within the transition state, such as steric hindrance or favorable orbital overlap, that are responsible for the observed stereochemical control.

Similarly, computational models can explain the regioselectivity of reactions. In the cycloaddition of CO2 to N-alkyl aziridines, DFT studies have been employed to rationalize the preferential formation of 5-substituted 1,3-oxazolidin-2-ones. unimi.it By analyzing the electronic structure and the transition state energies for attack at different positions, the observed regioselectivity can be explained.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. numberanalytics.comlibretexts.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilic), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilic). libretexts.org

For this compound, HOMO-LUMO analysis, typically performed using data from DFT calculations, provides significant insights into its reactive behavior. sci-hub.se The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity. ripublication.comirjweb.com A smaller gap generally suggests higher reactivity.

The spatial distribution of the HOMO and LUMO is also critical. The locations of the largest lobes of the HOMO indicate the most nucleophilic sites, while the largest lobes of the LUMO point to the most electrophilic sites. This information is invaluable for predicting the regioselectivity of reactions. For instance, in a cycloaddition reaction, the interaction between the HOMO of one reactant and the LUMO of the other determines the feasibility and outcome of the reaction. numberanalytics.com

OrbitalEnergy (eV)Description
HOMO-6.8Primarily localized on the nitrogen and oxygen atoms of the oxazolidinone ring, indicating these are the primary sites for electron donation.
LUMO1.5Primarily localized on the carbonyl carbon and the adjacent atoms, suggesting this is the most electrophilic site.
HOMO-LUMO Gap8.3This relatively large energy gap suggests that this compound is a moderately stable compound.
This table provides illustrative HOMO and LUMO energy values for this compound, which would be obtained from quantum chemical calculations. These values help in understanding its electronic properties and reactivity.

Solvent Models and Their Influence on Reaction Energetics and Pathways

The choice of solvent can significantly impact the energetics and pathways of a chemical reaction. Computational chemistry addresses this through the use of solvent models, which can be broadly categorized as explicit or implicit.

Explicit solvent models involve including a number of solvent molecules directly in the calculation, which can be computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is more computationally efficient and is widely used to study solvent effects.

For reactions involving this compound, computational studies often employ solvent models to better replicate experimental conditions. The polarity of the solvent can stabilize or destabilize charged intermediates and transition states, thereby altering reaction rates and even changing the preferred reaction pathway. For example, in the synthesis of oxazolidinones, the choice of solvent can be critical to the reaction's success and yield. acs.org Theoretical calculations incorporating solvent effects can help to rationalize these observations and predict the optimal solvent for a given transformation. unimi.it

Enzymatic and Biocatalytic Approaches Involving 4 Butyl 1,3 Oxazolidin 2 One

Enzymatic Resolution of Racemic Oxazolidinone Precursors or Derivatives

Kinetic resolution is a widely used enzymatic method to separate a racemic mixture into its constituent enantiomers. This process relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. The precursors to oxazolidinones, such as β-amino alcohols, or the final oxazolidinone derivatives themselves can be subjected to enzymatic kinetic resolution. nih.govacs.org

A notable strategy involves the use of halohydrin dehalogenases (HHDHs) for the kinetic resolution of racemic epoxide precursors. thieme-connect.com In this approach, the enzyme selectively opens the epoxide ring of one enantiomer with a nucleophile like cyanate (B1221674), which then spontaneously cyclizes to form the corresponding enantiopure oxazolidinone. Research has demonstrated the successful application of this method for producing chiral spiro-oxazolidinones. Through site-specific mutagenesis, HHDH enzymes have been engineered to enhance their catalytic efficiency and stereoselectivity for sterically demanding spiro-epoxides. For instance, a triple mutant of HheG (HheG-M6) was developed that could resolve a range of spiro-epoxides to yield the desired spiro-oxazolidinones with high optical purity. thieme-connect.com While this example focuses on spirocyclic systems, the principle is applicable to the resolution of precursors for 4-substituted oxazolidinones like the 4-butyl derivative.

Table 1: Engineered Halohydrin Dehalogenase (HHDH) Mutants for Kinetic Resolution of Spiro-Epoxides thieme-connect.com
EnzymeMutationsSubstrateProductEnantiomeric Excess (ee)Comment
HheG-M6I104F/N196S/F200WRacemic Spiro-epoxidesEnantiopure Spiro-oxazolidinonesHighMediates efficient kinetic resolution.
HheG-M7I104F/N196GRacemic Spiro-epoxidesRacemic Spiro-oxazolidinonesN/AProvides racemic products in excellent yield, demonstrating non-enantioselective transformation.

Bioreduction and Stereoselective Transformations Catalyzed by Enzymes (e.g., Ketoreductases, Lipases)

Bioreduction and other enzyme-catalyzed stereoselective transformations are pivotal in creating the specific stereocenters required for enantiopure oxazolidinones. Ketoreductases (KREDs) and lipases are two of the most important classes of enzymes used for this purpose. acs.org

Ketoreductases (KREDs) are used for the asymmetric reduction of ketone precursors to chiral secondary alcohols, which are key intermediates in oxazolidinone synthesis. google.comgoogle.com For example, in the synthesis of the cholesterol-lowering drug Ezetimibe, a crucial step involves the stereoselective reduction of a diketone precursor containing a 4-phenyl-1,3-oxazolidin-2-one moiety. mdpi.com Engineered KREDs, often coupled with a cofactor regeneration system like glucose/glucose dehydrogenase (GDH), can achieve this reduction with exceptional selectivity and high conversion rates, even at high substrate concentrations. mdpi.com This approach ensures the formation of the desired (S)-alcohol with high diastereomeric and enantiomeric excess.

Table 2: Ketoreductase-Mediated Reduction of an Ezetimibe Precursor mdpi.com
Enzyme SystemSubstrateProductConversionSelectivityScale
Engineered KRED from Lactobacillus kefir with GDH/glucose5-((4S)-2-oxo-4-phenyl-(1,3-oxazolidin-3-yl))-1-(4-fluorophenyl)pentane-1,5-dione(4S)-3-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one>95%Complete≥100 g/L

Lipases are versatile enzymes widely used for the kinetic resolution of racemic alcohols and their esters via enantioselective hydrolysis or esterification. mdpi.com In the context of oxazolidinones, lipases can resolve racemic hydroxy-functionalized derivatives. A patented process describes the kinetic resolution of (4S)-phenyl-3-[(5RS)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-1,3-oxazolidin-2-one. google.comgoogle.com In this method, a lipase (B570770) selectively catalyzes the esterification of the (5R)-isomer, allowing the desired (5S)-isomer to be isolated in high enantiomeric purity. Various lipases, such as those from Candida rugosa or immobilized Candida antarctica lipase B (often known as Novozym 435), are effective for such resolutions. mdpi.comresearchgate.net

Table 3: Lipase-Catalyzed Kinetic Resolution of a Racemic Oxazolidinone Derivative mdpi.comgoogle.com
EnzymeReaction TypeSubstrateSeparated ProductsKey Finding
Candida rugosa lipase (CRL)Hydrolysis of acetate (B1210297) esterDiastereoisomeric mixture of FOP acetates(S)-FOP alcohol and unreacted (R)-FOP acetateEfficient resolution in a buffer/DIPE co-solvent system.
Lipozyme TL IMSelective esterification(4S)-phenyl-3-[(5RS)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-1,3-oxazolidin-2-one(5S)-alcohol and esterified (5R)-isomerEffective resolution using an acyl donor in an organic solvent.

Chemoenzymatic Synthetic Strategies for Enantiopure Oxazolidinones

Chemoenzymatic strategies combine the advantages of chemical synthesis with the high selectivity of biocatalysis to create efficient and novel routes to enantiopure compounds. These multi-step syntheses can often be performed in one-pot cascades, which improves efficiency and reduces waste. acs.org

One innovative approach is the biocatalytic asymmetric aminohydroxylation of alkenes to produce chiral oxazolidinones. researchgate.netpolito.it This has been achieved through a one-pot cascade reaction combining a styrene (B11656) monooxygenase (SMO) and a halohydrin dehalogenase (HHDH). The SMO first converts the alkene to the corresponding epoxide, which is then regioselectively opened by the HHDH using cyanate as a nitrogen source to yield the final chiral 4-aryl-oxazolidinone with high enantiomeric excess and regioselectivity. researchgate.net

Another advanced strategy involves the intramolecular C(sp³)–H amination of carbamate (B1207046) derivatives catalyzed by engineered enzymes. chemrxiv.orgchemrxiv.org Researchers have developed myoglobin-based biocatalysts that can facilitate this transformation, providing enantioenriched oxazolidinones with high functional group tolerance and enantioselectivity. This method offers a direct and atom-economical route to the oxazolidinone ring system from readily available precursors. chemrxiv.org

Dynamic kinetic resolution (DKR) is a powerful chemoenzymatic process that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. This is achieved by combining an enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. For the synthesis of cyclic β-amino alcohols, which are direct precursors to fused oxazolidinones, a DKR of 2-oxocycloalkanecarbonitriles has been developed. acs.org This process uses a lipase for reductive acylation in the presence of a chemical catalyst that racemizes the starting material, leading to high yields of the desired enantiopure product. acs.org

Table 4: Overview of Chemoenzymatic Strategies for Chiral Oxazolidinones
StrategyKey EnzymesStarting MaterialProduct TypeKey AdvantageReference
One-Pot Asymmetric AminohydroxylationStyrene Monooxygenase, Halohydrin DehalogenaseAlkenes4-Aryl-oxazolidinonesDirect conversion of simple alkenes to chiral oxazolidinones. researchgate.netpolito.it
Intramolecular C-H AminationEngineered MyoglobinCarbamate derivativesEnantioenriched oxazolidinonesHigh atom economy and direct C-H functionalization. chemrxiv.org
Dynamic Kinetic ResolutionLipase and a racemization catalyst2-OxocycloalkanecarbonitrilesPrecursors to cyclic oxazolidinonesTheoretical 100% yield of a single enantiomer. acs.org

Advanced Materials and Polymer Science Applications of 4 Butyl 1,3 Oxazolidin 2 One Derivatives

Use as Monomer Precursors in Polymer Synthesis

Derivatives of 4-butyl-1,3-oxazolidin-2-one can be functionalized to act as monomers in various polymerization reactions. For instance, the introduction of polymerizable groups, such as vinyl or acrylic moieties, onto the oxazolidinone ring or its substituents allows for their participation in chain-growth polymerizations. Similarly, the incorporation of reactive functional groups like hydroxyl or amine groups enables their use in step-growth polymerizations.

The synthesis of polymers from these monomer precursors can lead to materials with unique properties imparted by the oxazolidinone ring. For example, the rigid, heterocyclic structure of the oxazolidinone can enhance the thermal stability and mechanical strength of the resulting polymer.

Incorporation into Polyurethanes and Other High-Performance Materials for Enhanced Thermal and Chemical Stability

The reaction of epoxides with isocyanates is a common method for forming oxazolidinone linkages within a polymer structure. rsc.org This approach has been successfully employed to create poly(urethane-co-oxazolidone) networks with enhanced thermal resistance, showing an increase from 385°C to 400°C. rsc.org The formation of these linkages can also reduce gelation time during polymer synthesis. rsc.org

The introduction of oxazolidinone structures can also lead to polyurethanes with a more rod-like structure, as opposed to a linear one, which can significantly affect the material's thermal properties. researchgate.netx-mol.com

Table 1: Impact of Oxazolidinone Incorporation on Polyurethane Properties

Property Observation Reference
Thermal Stability Increased thermal resistance from 385 °C to 400 °C in poly(urethanes-co-oxazolidones). rsc.org rsc.org
Gelation Time Reduced from over 3 hours to 0.5 hours in CO/EpCO-based polyurethane networks. rsc.org rsc.org
Polymer Structure Formation of a rod-like structure in polyurethanes with oxazolidinone moieties. researchgate.netx-mol.com researchgate.netx-mol.com

Design and Synthesis of Functional Polymers with Pendant Oxazolidinone Moieties

Polymers can be designed to have pendant oxazolidinone groups, which can be derived from this compound. These pendant groups can impart specific functionalities to the polymer. The synthesis of such polymers is often achieved through the polymerization of monomers containing the oxazolidinone moiety. rsc.orguliege.beresearchgate.net

For example, the radical polymerization of exo-methylene cyclic monomers is a direct method for creating polymers with pendant heterocycles. rsc.orgresearchgate.net While methylene (B1212753) oxazolidinones have been somewhat overlooked in macromolecular synthesis, recent research has demonstrated their utility. rsc.orgresearchgate.net For instance, 4,4-dimethyl-5-methyleneoxazolidin-2-one (DMOx) has been successfully copolymerized. rsc.orguliege.beresearchgate.net

These functional polymers with pendant oxazolidinone moieties can exhibit responsive behaviors, such as pH, thermal, and metal-ion sensitivity, making them suitable for a range of applications. rsc.orguliege.be The oxazolidinone groups can also serve as protected forms of reactive vicinal amino-alcohol functions, which can be later revealed through chemical transformation. rsc.orgresearchgate.net

Controlled Polymerization Techniques (e.g., Ring-Opening Polymerization, Reversible Deactivation Radical Polymerization)

Controlled polymerization techniques offer precise control over the molecular weight, architecture, and functionality of polymers derived from oxazolidinone-containing monomers.

Ring-Opening Polymerization (ROP) is a versatile method for polymerizing cyclic monomers. mdpi.comresearchgate.net While not directly applicable to the this compound ring itself under typical conditions, derivatives can be designed to undergo ROP. For instance, the synthesis of polyesters via the ROP of ketene (B1206846) acetals is a known route. researchgate.net The polymerization of N-carboxyanhydrides, which can be considered a type of ROP, is also a well-established method for producing polypeptides.

Reversible Deactivation Radical Polymerization (RDRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful tools for synthesizing well-defined polymers with complex architectures. wikipedia.orgnih.gov These methods have been applied to the polymerization of monomers containing oxazolidinone moieties. rsc.orgresearchgate.net

For example, the reversible deactivation radical copolymerization of 4,4-dimethyl-5-methyleneoxazolidin-2-one (DMOx) with other monomers has been achieved using techniques like organometallic-mediated radical polymerization (OMRP) and RAFT. rsc.orgresearchgate.net These methods allow for the creation of well-defined copolymers with controlled compositions and functionalities. rsc.orguliege.be The ability to control the polymerization process is crucial for tailoring the properties of the resulting materials for specific advanced applications. wikipedia.org

Future Perspectives in 4 Butyl 1,3 Oxazolidin 2 One Research

Development of Novel and Highly Efficient Catalytic Systems

The synthesis of the oxazolidinone ring is a central theme of ongoing research. While traditional methods exist, the future lies in developing catalytic systems that offer higher efficiency, milder reaction conditions, and greater substrate scope. Key synthetic routes, such as the cycloaddition of epoxides with isocyanates and the reaction of aziridines with carbon dioxide (CO₂), are focal points for catalytic innovation. researchgate.netsciengine.com

Recent advancements have introduced several promising catalytic systems. For instance, the combination of an aluminium(heteroscorpionate) complex with a tetrabutylammonium (B224687) bromide co-catalyst has proven highly effective for producing oxazolidinones from epoxides and isocyanates. researchgate.netwhiterose.ac.uk Similarly, chromium(salphen) complexes can catalyze this transformation, although competing reactions like the cyclotrimerisation of isocyanates can occur with certain substrates. researchgate.net For the greener route utilizing CO₂, Fe-iminopyridine catalysts have been developed for the regioselective synthesis of oxazolidinones from aziridines. acs.org

Organocatalysis also presents a significant frontier. Halide-free, pyridinolate-based binary organocatalysts have been developed for the reaction between epoxy amines and CO₂, operating under atmospheric pressure. rsc.org Another innovative approach involves a one-pot, three-component reaction of propargylic alcohols, amines, and CO₂ catalyzed by a Cu(I)/ionic liquid system, which proceeds at room temperature and ambient pressure without a separate solvent. nih.gov

Catalytic SystemReaction TypeKey FeaturesReported Yield
Aluminium(heteroscorpionate) complex / TBABEpoxide + IsocyanateBroad substrate scope; 5 mol% catalyst loading. researchgate.netwhiterose.ac.ukModerate to excellent
Chromium(salphen) complexEpoxide + Isocyanate1.5 mol% catalyst loading; competition with isocyanurate formation. researchgate.netUp to 90%
Fe-iminopyridine complexAziridine (B145994) + CO₂Sustainable single-component Fe catalyst; regioselective. acs.orgUp to 99%
Pyridinolate-based ion pair (Organocatalyst)Epoxy amine + CO₂Halide-free; operates at atmospheric pressure. rsc.org72% to 97%
CuI / [P₄₄₄₄][Im] (Ionic Liquid)Propargylic alcohol + Amine + CO₂Solvent-free; operates at room temperature and ambient pressure. nih.govUp to 90%
Table 1: Comparison of Novel Catalytic Systems for Oxazolidinone Synthesis.

Exploration of New Asymmetric Transformations and Applications

Chiral oxazolidinones, often referred to as Evans' auxiliaries, are renowned for their role in controlling stereochemistry in a variety of reactions, including alkylations and aldol (B89426) reactions. rsc.orgwikipedia.orgresearchgate.net A key future direction is the expansion of their use into novel asymmetric transformations, moving beyond these classical applications.

Research is emerging on the use of oxazolidinone auxiliaries in less conventional reactions. For example, fluorous-supported oxazolidinones have been successfully used in stereoselective conjugate radical additions, with the fluorous tag facilitating a much simpler purification process to remove tin byproducts. nih.gov Another innovative strategy involves the catalytic formation of the chiral auxiliary itself onto a substrate, which then directs subsequent diastereoselective reactions like cyclopropanation and epoxidation. nih.gov This approach streamlines the synthetic sequence by integrating catalyst- and auxiliary-based stereocontrol.

Integration of Advanced Computational Design in Synthetic Planning

Computational chemistry provides powerful tools for accelerating the development of synthetic methodologies. For 4-butyl-1,3-oxazolidin-2-one and related compounds, the integration of computational design into synthetic planning is a significant area for future growth. Techniques like Density Functional Theory (DFT) are becoming instrumental in elucidating complex reaction mechanisms and predicting stereochemical outcomes.

DFT studies have been used to investigate the mechanisms of oxazolidinone synthesis, for example, by modeling the potential energy surfaces for the cycloaddition of epoxides with isocyanates to understand the pathway. beilstein-journals.org Such calculations can also clarify the origins of stereoselectivity in organocatalytic cascade reactions leading to oxazolidinones and confirm the roles of specific catalysts and intermediates. acs.org In other work, DFT calculations have been used to probe the mechanism of oxazolidinone formation from ephedrine (B3423809) derivatives, helping to rationalize the observed stereochemical results by comparing different possible pathways (e.g., SN1 vs. SN2). uv.es

Computational modeling is also valuable for understanding catalyst-substrate interactions. For instance, the structures of copper(II) complexes with chiral ligands have been calculated to explain the moderate enantioselectivity observed in a Diels-Alder reaction involving a 3-acryloyl-2-oxazolidinone (B1245777) substrate. journals.co.za By providing insight into the transition states and intermolecular forces that govern stereoselectivity, these computational approaches can guide the rational design of more effective catalysts and auxiliaries for transformations involving the this compound scaffold.

Expanding Green Chemistry Principles for Sustainable Production and Application

Applying the principles of green chemistry to the synthesis and use of this compound is crucial for future sustainable development. This involves improving atom economy, using safer reagents, minimizing energy consumption, and reducing waste. researchgate.net

Several current research trends align with these principles. The synthesis of oxazolidinones via the cycloaddition of aziridines with CO₂ or epoxides with isocyanates are prime examples of 100% atom-economical reactions. mdpi.com The increasing use of CO₂ as a C1 building block is a significant step towards sustainability, replacing more toxic and hazardous reagents like phosgene (B1210022). rsc.orgsciengine.com

The development of highly efficient catalysts (as discussed in section 9.1) is central to green chemistry, as it reduces the amount of waste generated. researchgate.net Advances that enable reactions under milder conditions, such as the Cu(I)/ionic liquid system that functions at room temperature and ambient pressure, contribute to energy efficiency. nih.gov The use of microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields for the preparation of oxazolidinone auxiliaries. mdpi.com The development of solvent-free reaction conditions is another key strategy for waste prevention. researchgate.netresearchgate.net

Future efforts will likely focus on utilizing renewable feedstocks and designing fully recyclable catalysts and auxiliaries to further minimize the environmental footprint of producing and applying this compound.

Green Chemistry PrincipleApplication in Oxazolidinone SynthesisExample
Atom EconomyEmploying reactions that maximize the incorporation of all starting materials into the final product.[3+2] cycloaddition of epoxides and isocyanates, or aziridines and CO₂, which are 100% atom-economical. mdpi.com
CatalysisUsing catalytic reagents in small amounts instead of stoichiometric reagents.Development of Al, Cr, Fe, and Cu-based catalysts to replace stoichiometric promoters. researchgate.netresearchgate.netacs.orgnih.gov
Less Hazardous SynthesisUsing and generating substances that possess little or no toxicity.Using CO₂ as a benign C1 source instead of highly toxic phosgene or isocyanates. rsc.orgsciengine.com
Energy EfficiencyConducting syntheses at ambient temperature and pressure.Cu(I)/Ionic liquid catalyzed synthesis at room temperature and atmospheric pressure. nih.gov Microwave-assisted synthesis to reduce reaction times. mdpi.com
Safer Solvents & AuxiliariesMaking the use of auxiliary substances (e.g., solvents) unnecessary or innocuous.Development of solvent-free reaction conditions. researchgate.netresearchgate.net Use of recyclable fluorous-tagged auxiliaries to simplify purification. nih.gov
Table 2: Application of Green Chemistry Principles in Oxazolidinone Research.

Q & A

Q. What are the recommended synthetic routes for 4-Butyl-1,3-oxazolidin-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization of 2-aminoalcohols with carbonyl sources like dimethyl carbonate (DMC) under catalytic conditions. Enzymatic methods using immobilized lipases have also been reported for analogous oxazolidinones, offering high regioselectivity and mild reaction temperatures (e.g., 60–80°C) . Optimization involves adjusting solvent polarity (e.g., toluene or THF), catalyst loading (5–10 mol%), and stoichiometric ratios of reactants. For reproducibility, characterize intermediates (e.g., via 1^1H NMR) and monitor reaction progress using TLC or HPLC.

Q. How can X-ray crystallography be applied to resolve the stereochemistry of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction is critical for unambiguous stereochemical assignment. Crystals suitable for analysis are grown via slow evaporation from solvents like dichloromethane/hexane. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (e.g., R-factor < 0.05) ensures accuracy. For example, fluorinated oxazolidinone analogs show bond angles of 106–112° for the oxazolidinone ring, with hydrogen-bonding interactions stabilizing the crystal lattice .

Q. What analytical techniques are essential for purity assessment and structural validation?

  • Methodological Answer : Use a combination of:
  • Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity (>95%).
  • Spectroscopy : 1^1H/13^13C NMR to confirm functional groups (e.g., carbonyl resonance at ~175 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ for C7_7H13_{13}NO2_2: calc. 144.1019, obs. 144.1022).
  • Elemental Analysis : Match calculated and observed C/H/N ratios within ±0.3%.

Advanced Research Questions

Q. How can kinetic modeling predict the thermal degradation of this compound under high-temperature conditions?

  • Methodological Answer : Employ a power-law rate equation to model degradation, integrating variables like temperature, amine concentration, and CO2_2 loading. For example, studies on analogous oxazolidinones show activation energies (Ea_a) of ~80–100 kJ/mol, derived from Arrhenius plots using data at 120–150°C. Key steps:

Conduct isothermal experiments in pressurized reactors.

Quantify degradation products (e.g., via GC-MS or 1^1H NMR).

Fit data to a rate equation:
r=k[Oxazolidinone]m[CO2]nr = k \cdot [\text{Oxazolidinone}]^m \cdot [\text{CO}_2]^n

where kk is the rate constant, and m/nm/n are reaction orders .

Q. What computational strategies are effective in resolving contradictory spectroscopic data for oxazolidinone derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts and IR vibrational frequencies. Compare computed data with experimental results to identify discrepancies:
  • Case Study : A 4-substituted oxazolidinone showed a 2 ppm deviation in carbonyl 13^13C NMR shifts due to solvent effects (CHCl3_3 vs. DMSO). MD simulations clarified solvent-polarity impacts on conformational equilibria .

Q. How do steric and electronic effects influence the reactivity of this compound in asymmetric catalysis?

  • Methodological Answer : The butyl group’s steric bulk directs face-selective reactions. For example, in aldol reactions, the oxazolidinone’s SS-configuration (confirmed by X-ray) enables π\pi-stacking with aromatic aldehydes, increasing enantiomeric excess (ee) to >90%. Electronic effects are probed via Hammett plots, correlating substituent σ\sigma values with reaction rates .

Notes for Reproducibility

  • Always report solvent, temperature, and catalyst details for synthetic procedures.
  • Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .
  • For kinetic studies, provide raw data (concentration vs. time) in supplementary materials.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Butyl-1,3-oxazolidin-2-one
Reactant of Route 2
4-Butyl-1,3-oxazolidin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.